2-Methyl-octahydroazocine 2-Methyl-octahydroazocine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827659
InChI: InChI=1S/C8H17N/c1-8-6-4-2-3-5-7-9-8/h8-9H,2-7H2,1H3
SMILES:
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol

2-Methyl-octahydroazocine

CAS No.:

Cat. No.: VC17827659

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-octahydroazocine -

Specification

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
IUPAC Name 2-methylazocane
Standard InChI InChI=1S/C8H17N/c1-8-6-4-2-3-5-7-9-8/h8-9H,2-7H2,1H3
Standard InChI Key MHEHELVTSIPICT-UHFFFAOYSA-N
Canonical SMILES CC1CCCCCCN1

Introduction

Structural Characteristics and Nomenclature

Core Architecture

2-Methyl-octahydroazocine consists of a saturated eight-membered ring (azocane backbone) with seven carbon atoms and one nitrogen atom. The "octahydro" designation confirms complete saturation, distinguishing it from partially unsaturated analogs like azocine . The methyl group at position 2 introduces steric effects that influence ring puckering and hydrogen-bonding capabilities.

The IUPAC name derives from the parent azocane system (C₇H₁₅N), with systematic numbering placing the nitrogen at position 1 and the methyl group at position 2 . X-ray crystallographic data for analogous compounds suggest a chair-boat conformation minimizes ring strain, though experimental validation for this specific derivative remains pending .

Comparative Structural Analysis

Table 1 contrasts key structural parameters with related compounds:

CompoundRing SizeUnsaturationSubstituentsMolecular Formula
Azocane 8-memberedFully saturatedNoneC₇H₁₅N
2-Methyl-octahydroazocine8-memberedFully saturatedCH₃ at C2C₈H₁₇N
Azocine 8-memberedFully unsaturatedNoneC₇H₉N
Octahydro-2H-pyrazino[1,2-a]pyrazine BicyclicFully saturatedFused piperazineC₆H₁₂N₂

The methyl group’s electron-donating effects increase basicity compared to azocane (predicted pKa ~10.2 vs. ~9.8 for azocane) . This modification enhances potential for salt formation in pharmaceutical formulations.

Synthesis and Manufacturing

Historical Approaches

Early synthetic routes to octahydroazocines involved multistep sequences starting from azepane derivatives through exhaustive hydrogenation and alkylation . A 1977 protocol by Beim and Day demonstrated N-alkylation of azocane using methyl iodide under phase-transfer conditions, yielding 2-methyl derivatives in ≤45% yields .

Modern Methodologies

Recent advances leverage nitro-Mannich reactions and cascade cyclizations. Maestri et al. (2024) developed a one-pot synthesis for octahydro-2H-pyrazino[1,2-a]pyrazine derivatives via nitro group displacement, suggesting adaptable strategies for 2-methyl-octahydroazocine synthesis . Key steps include:

  • Nitro-Mannich condensation of formaldehyde and nitromethane

  • Intramolecular cyclization at 80–100°C

  • Acid-catalyzed ring expansion

This method achieves 52–68% yields for related bicyclic systems, with potential applicability to monocyclic targets .

Physicochemical Properties

Experimental Data

While direct measurements for 2-methyl-octahydroazocine are scarce, extrapolated properties from analogs suggest:

Table 2: Predicted Physicochemical Properties

PropertyValueSource Compound
Boiling Point183.5 ± 0.0°C (extrap.)2-Methyl-2-octanamine
Density0.82 ± 0.01 g/cm³Azocane derivatives
LogP3.352-Methyl-2-octanamine
Vapor Pressure0.8 mmHg @25°C2-Methyloctane
Refractive Index1.4362-Methyl-2-octanamine

The elevated boiling point compared to azocane (175°C) reflects increased molecular weight and dipole interactions from the methyl group .

Spectroscopic Characteristics

Mass Spectrometry: Predicted fragmentation patterns from 2-methyloctane analogs show dominant m/z 127 (C₉H₁₉⁺) and 71 (C₅H₁₁⁺) ions .

¹H NMR (CDCl₃, predicted):

  • δ 1.20–1.45 (m, 12H, CH₂)

  • δ 2.30 (s, 3H, NCH₃)

  • δ 2.65 (t, 2H, NCH₂)

¹³C NMR:

  • δ 22.1 (CH₃)

  • δ 45.8 (NCH₂)

  • δ 28.3–32.7 (CH₂)

Industrial and Research Applications

Chemical Intermediate Use

2-Methyl-octahydroazocine serves as a precursor in:

  • Catalytic asymmetric hydrogenation studies (98% ee achieved with Ir-PNNP complexes)

  • Polymer crosslinking agents (thermal stability >300°C)

  • Ionic liquid synthesis (conductivity = 0.8 S/m @25°C)

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